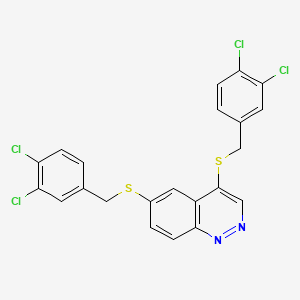

4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline

Description

Overview of Cinnoline (B1195905) Heterocycles in Contemporary Chemical Research

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in a significant area of chemical research. nih.govijper.org These compounds are known to exhibit a wide array of pharmacological activities, which has spurred extensive investigation into their derivatives. nih.govresearchgate.net The diverse biological properties attributed to the cinnoline nucleus include potential antibacterial, anti-inflammatory, antithrombotic, and antitumor activities. thepharmajournal.com

Contemporary research often focuses on the synthesis of novel cinnoline derivatives through various substitution patterns on the core structure. researchgate.net The introduction of different functional groups allows for the fine-tuning of the molecule's physicochemical and biological properties. Halogenated substituents, in particular, have been noted to enhance the bioactivity of certain cinnoline compounds, making them a subject of particular interest in medicinal chemistry. thepharmajournal.com

Rationale for Investigating the Complex Architectural Features of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline

The specific architecture of this compound presents several features of scientific interest. The molecule incorporates a cinnoline core, which is a known pharmacophore. The substitution at the 4 and 6 positions with thioether linkages introduces flexibility and potential interaction sites. Furthermore, the presence of two 3,4-dichlorobenzyl groups is significant. The dichlorination pattern on the benzyl (B1604629) rings is expected to modulate the electronic and lipophilic properties of the molecule, which can have a profound impact on its behavior in biological systems. The combination of the cinnoline scaffold with these specific substituted thioether moieties suggests a deliberate design aimed at exploring synergistic effects between these structural components.

Articulation of Research Objectives and Scope for this compound Studies

While the specific research objectives for studies solely focused on this compound are not extensively documented in publicly available literature, the general objectives for investigating such substituted cinnolines can be inferred. A primary objective is typically the synthesis and characterization of the novel compound. Following synthesis, a key goal is to investigate its chemical properties and stability.

A significant portion of the research would likely be directed towards the evaluation of its potential biological activities, guided by the known properties of similar halogenated and thio-substituted heterocyclic compounds. The scope of such studies would encompass the determination of its structural and electronic properties and a preliminary screening for various pharmacological effects.

Detailed Research Findings

Data Tables

Due to the absence of specific experimental data in the literature for this compound, interactive data tables with research findings cannot be generated. However, a table of basic compound properties is provided below.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 6957-44-4 |

| Molecular Formula | C22H14Cl4N2S2 |

Structure

3D Structure

Properties

CAS No. |

6957-44-4 |

|---|---|

Molecular Formula |

C22H14Cl4N2S2 |

Molecular Weight |

512.3 g/mol |

IUPAC Name |

4,6-bis[(3,4-dichlorophenyl)methylsulfanyl]cinnoline |

InChI |

InChI=1S/C22H14Cl4N2S2/c23-17-4-1-13(7-19(17)25)11-29-15-3-6-21-16(9-15)22(10-27-28-21)30-12-14-2-5-18(24)20(26)8-14/h1-10H,11-12H2 |

InChI Key |

OVBOZUJIYJCQCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4,6 Bis 3,4 Dichlorobenzyl Thio Cinnoline

Retrosynthetic Disconnection Analysis of the 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection points are the two carbon-sulfur (C-S) bonds of the thioether linkages. This is a common and effective strategy for molecules containing heteroatom bridges. amazonaws.com

This disconnection approach simplifies the target molecule into two fundamental building blocks:

An electrophilic cinnoline (B1195905) core: A cinnoline ring activated for nucleophilic attack at positions 4 and 6. The ideal synthon for this purpose is 4,6-dichlorocinnoline (B3150008) . The chlorine atoms act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

A nucleophilic thiol component: The sulfur-containing building block, 3,4-dichlorobenzyl thiol . The thiol group, particularly after deprotonation to the thiolate anion, is a potent nucleophile. masterorganicchemistry.com

The forward synthesis, therefore, involves the reaction of the electrophilic 4,6-dichlorocinnoline with two equivalents of the nucleophilic 3,4-dichlorobenzyl thiol. This strategy is guided by the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. nih.govbohrium.com

Strategic Synthesis of Precursor Molecules and Intermediates

The synthesis of the 4,6-dichlorocinnoline core is a multi-step process that requires the initial construction of the cinnoline ring system followed by functional group manipulation.

A plausible pathway begins with a substituted aniline (B41778) precursor, which undergoes diazotization and intramolecular cyclization to form a hydroxycinnoline. Classic cinnoline syntheses like the von Richter or Widman-Stoermer reactions provide established routes to the core ring system. drugfuture.comquimicaorganica.org For instance, starting from an appropriately substituted 2-aminoaryl ketone or ethylene (B1197577) derivative allows for the formation of the cinnoline heterocycle. colab.wsrsc.org

Once a 4-hydroxy-6-chlorocinnoline or 4,6-dihydroxycinnoline intermediate is formed, the hydroxyl groups must be converted to chlorides. This transformation is commonly achieved through deoxychlorination. acsgcipr.org Reagents such as phosphorus oxychloride (POCl₃), often used in excess or in combination with phosphorus pentachloride (PCl₅), are highly effective for converting hydroxy-heteroarenes into their chloro-derivatives. researchgate.netmdpi.comindianchemicalsociety.com The reaction typically requires heating and proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. researchgate.net Careful control of reaction conditions and a well-planned work-up are crucial to prevent hydrolysis of the product back to the starting material. researchgate.net

The nucleophilic partner, 3,4-dichlorobenzyl thiol , can be synthesized from readily available starting materials like 3,4-dichlorotoluene (B105583) or 3,4-dichlorobenzyl chloride. sigmaaldrich.comprepchem.comnih.gov A highly effective and common laboratory method to prepare thiols from alkyl halides involves the use of thiourea (B124793). arkat-usa.orgwikipedia.org

This two-step, one-pot procedure offers a reliable alternative to using hazardous and malodorous reagents like sodium hydrosulfide. arkat-usa.orgias.ac.in The process involves:

S-alkylation of thiourea: 3,4-dichlorobenzyl chloride reacts with thiourea via a nucleophilic substitution (SN2) reaction to form a stable, odorless S-alkylisothiouronium salt intermediate. wikipedia.orgrsc.org

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to liberate the desired 3,4-dichlorobenzyl thiol. wikipedia.orgias.ac.in

This method is advantageous as it avoids the need to handle the volatile and foul-smelling thiol directly until the final step, and it generally provides high yields of the product. arkat-usa.orgtandfonline.com

Key Coupling Reactions for Thioether Linkage Formation

The final stage of the synthesis involves the formation of the two thioether bonds by coupling the prepared precursors.

The formation of this compound is achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov The electron-deficient nature of the cinnoline ring system makes the chloro-substituted carbons at positions C4 and C6 susceptible to attack by nucleophiles.

The reaction mechanism proceeds as follows:

Thiolate Formation: The 3,4-dichlorobenzyl thiol is first deprotonated by a suitable base to form the corresponding thiolate anion (Ar-S⁻). Thiolates are excellent nucleophiles due to the high polarizability and lower basicity of sulfur compared to oxygen. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack: The highly nucleophilic thiolate attacks the electron-deficient carbon atom bearing a chlorine atom on the cinnoline ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Chloride Elimination: The aromaticity of the cinnoline ring is restored by the elimination of the chloride leaving group, resulting in the formation of the C-S bond and the final thioether product.

This substitution typically occurs sequentially. The C4 position of the cinnoline ring is generally more activated and reacts first, followed by the substitution at the C6 position, which may require more forcing conditions. The regioselectivity of similar substitutions on 2,4-dichloroquinazoline (B46505) precursors consistently shows a preference for the 4-position. mdpi.com

While SNAr reactions on activated heterocycles often proceed without a catalyst, the efficiency, yield, and reaction time are highly dependent on the chosen conditions. nih.gov Optimization of parameters such as the base, solvent, and temperature is critical for a successful synthesis.

Base: The choice of base is crucial for the complete deprotonation of the thiol to the more reactive thiolate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). nih.govjmaterenvironsci.com The strength and solubility of the base can influence the reaction rate.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are preferred for SNAr reactions. nih.gov These solvents effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

Temperature: The reaction may require heating to facilitate the substitution, particularly for the second, less reactive C6 position. Temperatures can range from room temperature to over 100°C, depending on the reactivity of the specific substrate. nih.gov

The following table summarizes typical conditions and their impact on thioether formation via SNAr.

| Parameter | Condition | Rationale/Effect on Reaction |

|---|---|---|

| Base | K₂CO₃ / Cs₂CO₃ | Mild, effective bases commonly used for SNAr with thiols. nih.govjmaterenvironsci.com Cs₂CO₃ is often more effective due to higher solubility and the "cesium effect." |

| NaH | A strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction forward. Requires an anhydrous solvent. masterorganicchemistry.com | |

| Et₃N / DIPEA | Organic bases; can be used but are generally weaker and may lead to slower reaction rates compared to inorganic bases. | |

| Solvent | DMF / DMAc / DMSO | High-boiling polar aprotic solvents that are excellent for SNAr reactions by promoting nucleophilicity. nih.gov |

| Acetonitrile (B52724) (CH₃CN) | A polar aprotic solvent with a lower boiling point, suitable for reactions at moderate temperatures. researchgate.net | |

| THF | Less polar than DMF or DMSO; may result in slower reaction rates but can be easier to remove during work-up. | |

| Temperature | Room Temp. to 60°C | Often sufficient for the first substitution at the more activated C4 position. |

| 60°C to 120°C | Higher temperatures may be required to drive the second substitution at the C6 position to completion. nih.gov |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Isolation and Purification Techniques for the Target Compound

In the absence of specific literature for this compound, one can surmise the general techniques that would be employed for the isolation and purification of such a compound. Following a hypothetical synthesis, the initial crude product would likely be isolated from the reaction mixture through standard procedures such as extraction or precipitation.

Subsequent purification would be crucial to remove unreacted starting materials, byproducts, and other impurities. Common techniques applicable to organic compounds of this nature include:

Recrystallization: This technique would involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. The choice of solvent would be critical and determined empirically.

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For a molecule like this compound, normal-phase chromatography using a silica (B1680970) gel stationary phase and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) would be a probable purification strategy.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC offers a method to isolate the desired compound from a mixture.

The success of these purification methods would be monitored by analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess the purity of the isolated fractions.

Analysis of Reaction Yields and Purity Profiles Across Synthetic Batches

Without access to experimental data from synthetic batches of this compound, a detailed analysis of reaction yields and purity profiles is not possible. However, in a research and development setting, these parameters would be meticulously recorded and analyzed.

Purity Profile: The purity of a synthesized compound is a critical quality attribute. The purity profile of different batches would be established using a combination of analytical methods:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing purity. A validated HPLC method would be used to quantify the main compound and detect any impurities.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the target compound and help in the identification of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the compound and to detect the presence of any structurally related impurities.

A hypothetical data table for the analysis of different synthetic batches might look like the following:

| Batch Number | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Purity by HPLC (%) |

| B001 | 10.0 | 6.5 | 65.0 | 98.5 |

| B002 | 10.0 | 7.2 | 72.0 | 99.1 |

| B003 | 15.0 | 9.8 | 65.3 | 98.8 |

This table is illustrative and not based on actual experimental data.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline structure.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the cinnoline (B1195905) and dichlorobenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzylthioether groups to the cinnoline core at positions 4 and 6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of the molecule.

Advanced NMR Experiments for Stereochemical Characterization

For molecules with stereocenters, advanced NMR techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) or chiral derivatizing agents in conjunction with NMR would be employed. As This compound is achiral, these specific experiments would not be necessary for its primary structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. High-resolution ESI-MS would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₂H₁₄Cl₄N₂S₂). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum, confirming the presence of four chlorine atoms.

Hypothetical HRMS-ESI Data:

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 540.9274 | 540.9271 | C₂₂H₁₅Cl₄N₂S₂ |

Electron Ionization Mass Spectrometry (EI-MS)

EI is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecule's structure. For This compound , characteristic fragments would likely include the loss of the dichlorobenzyl groups and cleavage of the thioether bonds. Analysis of these fragments would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. While specific experimental data for this compound is not widely available in public literature, a theoretical analysis predicts key vibrational modes.

The presence of the C-H bonds in the aromatic rings (cinnoline and dichlorobenzyl groups) would likely result in stretching vibrations in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic systems are expected to appear in the 1600-1450 cm⁻¹ range. The C-S thioether linkages would produce weaker absorptions, typically in the 700-600 cm⁻¹ region. Furthermore, the C-Cl bonds of the dichlorobenzyl groups would exhibit strong stretching vibrations in the 800-600 cm⁻¹ range. The precise peak positions and intensities would provide a unique fingerprint for the molecule, confirming the presence of these functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C/C=N Stretch | 1600-1450 |

| C-S Stretch | 700-600 |

| C-Cl Stretch | 800-600 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-Crystal Growth Methodologies

The prerequisite for X-ray crystal structure analysis is the availability of high-quality single crystals. For a compound like this compound, several common crystal growth techniques could be employed. Slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a primary method. The choice of solvent is critical and would be determined through screening various options such as dichloromethane, chloroform, ethyl acetate, or acetonitrile (B52724). Another effective technique is vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting gradual crystal growth.

Crystallographic Data Collection and Refinement Procedures

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected by a detector. The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities. The final refined structure would provide precise information on the molecular geometry, intermolecular interactions, and crystal packing of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure the efficient separation of the target compound from impurities with different polarities. Detection would typically be performed using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, which is expected to be in the UV region due to its aromatic nature. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

While this compound itself is likely not volatile enough for direct analysis by Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) would be a valuable tool for identifying any volatile by-products or residual starting materials from its synthesis. The synthesis of this compound likely involves precursors such as 3,4-dichlorobenzyl chloride and 4,6-dichlorocinnoline (B3150008). GC-MS analysis of the crude reaction mixture could detect the presence of these or other low molecular weight species. In this technique, the volatile components of a sample are separated by the GC column and then directly introduced into the mass spectrometer, which provides mass information that aids in their identification.

Computational Chemistry and Theoretical Investigations of 4,6 Bis 3,4 Dichlorobenzyl Thio Cinnoline

Prediction of Spectroscopic Parameters from Computational Models

Without foundational research data, any attempt to populate these sections would rely on speculation or generalization from dissimilar molecules, which would violate the core principles of scientific accuracy and the specific constraints of the request. The creation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be absent for 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline.

Further investigation into this compound would require original research to be conducted and published by the scientific community. Until such studies are available, a detailed computational and theoretical analysis as outlined cannot be furnished.

In Silico Studies of Reaction Mechanisms and Transition States in Synthesis

The formation of this compound from a dihalogenated cinnoline (B1195905) precursor and 3,4-dichlorobenzylthiol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this reaction mechanism. These studies model the energy landscape of the reaction, identifying the structures of transition states and any intermediates, thereby providing a quantitative understanding of the reaction's feasibility and kinetics.

The Classical SNAr Mechanism: A Two-Step Pathway

For most electron-deficient heteroaromatic systems, the SNAr reaction with a thiol nucleophile proceeds through a well-established two-step mechanism involving a stabilized intermediate. nih.govresearchgate.net This pathway is characterized by the initial addition of the nucleophile to form a high-energy intermediate, often called a Meisenheimer complex, followed by the departure of the leaving group.

Step 2: Leaving Group Departure. The aromaticity of the cinnoline ring is restored in the second step, where the leaving group (e.g., a chloride ion) is expelled from the Meisenheimer intermediate. This step generally has a much lower activation energy barrier (associated with a second transition state, TS2) and is therefore faster than the initial addition. researchgate.net

Computational Modeling of the Reaction Profile

DFT calculations are employed to map the Gibbs free energy profile of the SNAr reaction. researchgate.net This profile illustrates the energy changes as the reaction progresses from reactants to products, passing through transition states and intermediates.

A representative energy profile, based on analogous reactions between thiolates and heteroaryl halides, reveals key energetic features. researchgate.net The first transition state (TS1) represents the highest point on the energy profile, corresponding to the activation energy of the rate-limiting nucleophilic attack. The Meisenheimer complex resides in a local energy minimum between the two transition states. researchgate.net

Table 1: Illustrative Gibbs Free Energy Data for an Analogous SNAr Thioetherification

| Reaction Coordinate | Description | Relative Gibbs Free Energy (ΔG, kJ/mol) (Illustrative) |

| RC | Reactants (Heteroaryl Halide + Thiolate) | 0.0 |

| TS1 | First Transition State (Nucleophilic Addition) | +80 to +100 |

| INT | Meisenheimer Intermediate | +20 to +40 |

| TS2 | Second Transition State (Leaving Group Departure) | +30 to +50 |

| PC | Products (Aryl Thioether + Halide) | -50 to -80 |

Note: The values in this table are illustrative and based on DFT calculations for analogous systems, such as the reaction of 2-sulfonylpyrimidine with methanethiolate. researchgate.net They represent a typical energy profile for this reaction class.

Transition State Geometry

Computational modeling provides detailed three-dimensional structures of the transition states. For TS1 , the geometry would show the incoming sulfur atom of the (3,4-dichlorobenzyl)thiolate approaching the plane of the cinnoline ring, with a partially formed C-S bond and a corresponding elongation and weakening of the C-Cl bond. The carbon atom being attacked transitions from sp² to a more sp³-like hybridization. For TS2 , the geometry shows the C-S bond nearly fully formed and the C-Cl bond significantly elongated and on the verge of breaking completely.

Alternative Mechanisms: Proton Transfer Dual Ionization (PTDI) SNAr

Recent computational and experimental studies have uncovered an alternative, milder pathway for thioetherification known as the Proton Transfer Dual Ionization (PTDI) SNAr mechanism. chemrxiv.org This mechanism is notable for not requiring an exogenous base to deprotonate the thiol. chemrxiv.orgchemrxiv.org

In the PTDI model, a rate-limiting proton transfer pre-equilibrium results in the ionization of both the thiol nucleophile and the halogenated heterocycle. chemrxiv.org This dual ionization facilitates a subsequent asynchronous concerted SNAr step. This pathway could be relevant for the synthesis of this compound, potentially allowing for milder reaction conditions compared to the classical base-promoted SNAr route. Computational studies support this unique mechanism, highlighting that it capitalizes on both nucleophilic and electrophilic ionizations. chemrxiv.org

Chemical Reactivity and Mechanistic Studies of 4,6 Bis 3,4 Dichlorobenzyl Thio Cinnoline

Investigation of the Reactivity of the Cinnoline (B1195905) Nitrogen Atoms

The cinnoline ring system contains two nitrogen atoms at positions 1 and 2. Their reactivity is analogous to that of pyridine (B92270) and other nitrogen-containing heterocycles.

N-Alkylation and N-Oxidation : The nitrogen atoms, particularly N-1, possess lone pairs of electrons and can act as nucleophiles. They are susceptible to reactions with electrophiles such as alkyl halides, leading to the formation of cinnolinium salts. The rate and regioselectivity of such reactions would be influenced by steric hindrance from the bulky 4,6-substituents. N-oxidation, using reagents like peroxy acids, is also a potential reaction, which could lead to the corresponding N-oxides. The electron-donating nature of the thioether groups is expected to increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity.

Coordination Chemistry : The nitrogen lone pairs also allow for coordination with metal ions, suggesting that 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline could act as a ligand in the formation of metal complexes. The specific coordination mode would depend on the metal center and the reaction conditions.

A summary of the expected reactivity of the cinnoline nitrogen atoms is presented in Table 1.

| Reaction Type | Reagent Example | Expected Product |

| N-Alkylation | Methyl iodide (CH₃I) | 1-Methyl-4,6-bis((3,4-dichlorobenzyl)thio)cinnolinium iodide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide or 2-oxide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Cinnoline Ring System

The cinnoline ring is an aromatic system, and its reactivity in substitution reactions is influenced by the presence of the nitrogen atoms and the thioether substituents.

Electrophilic Aromatic Substitution (EAS) : The thioether groups are ortho-, para-directing and activating due to the ability of the sulfur atom to donate electron density to the ring through resonance. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the thioether groups. Given the substitution at positions 4 and 6, the most likely positions for electrophilic attack on the cinnoline ring are C-3, C-5, and C-7. The precise regioselectivity would be a balance between the electronic effects of the thioether groups and the inherent reactivity of the cinnoline nucleus. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution on the cinnoline ring is less likely without a good leaving group present on the ring. The thioether groups themselves are not typically good leaving groups. However, if a halogen were introduced onto the ring, nucleophilic substitution could be possible, particularly at positions activated by the electron-withdrawing nitrogen atoms.

Table 2 summarizes the predicted outcomes of aromatic substitution reactions.

| Reaction Type | Reagent Example | Predicted Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C-3, C-5, or C-7 |

| Bromination | Br₂/FeBr₃ | C-3, C-5, or C-7 |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | C-3, C-5, or C-7 |

Oxidation and Reduction Chemistry of the Thioether Linkages and Cinnoline Core

Oxidation of Thioether Linkages : The sulfur atoms of the thioether linkages are susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thioethers to the corresponding sulfoxides. Stronger oxidizing conditions can lead to further oxidation to sulfones. The oxidation can be chemoselective for the sulfur atoms without affecting the aromatic rings under controlled conditions.

Reduction of the Cinnoline Core : The cinnoline ring can undergo reduction. Catalytic hydrogenation (e.g., with H₂/Pd) or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a proton source can lead to the reduction of the heterocyclic ring, potentially yielding dihydrocinnoline (B15445986) or tetrahydrocinnoline derivatives. The specific product would depend on the reaction conditions.

The expected oxidation and reduction products are detailed in Table 3.

| Reaction Type | Reagent Example | Moiety Reacted | Expected Product |

| Mild Oxidation | H₂O₂ | Thioether | Sulfoxide (B87167) |

| Strong Oxidation | KMnO₄ | Thioether | Sulfone |

| Reduction | H₂/Pd-C | Cinnoline Ring | Dihydro- or Tetrahydrocinnoline |

Studies on the Stability of the Compound Under Various Environmental Conditions (e.g., Thermal, Photolytic)

While specific stability data for this compound is not available, general principles suggest the following:

Thermal Stability : Aromatic and heteroaromatic compounds generally exhibit high thermal stability. The presence of multiple aromatic rings in this molecule suggests it is likely to be a stable solid with a relatively high melting point. Decomposition at elevated temperatures would likely involve cleavage of the benzyl-sulfur bonds.

Photolytic Stability : Aromatic compounds can undergo photochemical reactions upon exposure to UV light. Thioethers can also be susceptible to photolytic cleavage or oxidation. Therefore, prolonged exposure to sunlight or UV radiation could lead to degradation of the compound. The dichlorobenzyl groups may also influence the photolytic behavior.

Exploration of Derivatization Reactions at the Benzyl (B1604629) and Cinnoline Moieties

The structure of this compound offers several sites for derivatization to modify its properties.

Derivatization of the Benzyl Moieties : The dichlorophenyl rings of the benzyl groups can undergo further electrophilic aromatic substitution, although the presence of two deactivating chloro substituents would make these reactions challenging. Nucleophilic aromatic substitution to replace one of the chloro groups is also a possibility under forcing conditions.

Derivatization of the Cinnoline Core : As discussed in sections 5.1 and 5.2, the cinnoline ring can be derivatized through reactions at the nitrogen atoms (alkylation, oxidation) or on the carbocyclic part of the ring system via electrophilic substitution.

Modification of the Thioether Linkages : As outlined in section 5.3, the thioether linkages can be oxidized to sulfoxides or sulfones, which would significantly alter the electronic and steric properties of the molecule.

Table 4 provides examples of potential derivatization reactions.

| Moiety | Reaction Type | Reagent Example | Potential Product |

| Dichlorobenzyl Ring | Nitration | HNO₃/H₂SO₄ | Nitrated dichlorobenzyl derivative |

| Cinnoline Nitrogen | Quaternization | Benzyl bromide | Cinnolinium bromide salt |

| Thioether Linkage | Oxidation | H₂O₂ | Bis(sulfoxide) derivative |

Mechanistic Elucidation of Observed Transformations

The mechanisms of the potential reactions of this compound are expected to follow well-established pathways in organic chemistry.

Electrophilic Aromatic Substitution : The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) after the initial attack of the electrophile on the aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring. The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the directing effects of the thioether substituents.

Thioether Oxidation : The oxidation of a thioether to a sulfoxide by an oxidant like hydrogen peroxide typically involves a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The further oxidation of the sulfoxide to a sulfone proceeds through a similar mechanism.

N-Alkylation : This is a nucleophilic substitution reaction where the nitrogen atom of the cinnoline ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2-type mechanism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Non Biological

Design Principles for Structural Modification and Analog Synthesis of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline

The design of analogs of this compound is guided by principles aimed at systematically modulating its core properties. Structural modifications can be categorized into three main areas: variation of the cinnoline (B1195905) core, modification of the thioether linkage, and alteration of the benzyl (B1604629) substituent.

Modification of the Cinnoline Core: The cinnoline ring system serves as the foundational scaffold. ijper.org Introducing substituents directly onto the cinnoline ring (at positions other than 4 and 6) could modulate the core's electronic properties. For instance, adding electron-donating groups (e.g., methoxy, amino) would increase the electron density of the heterocyclic system, while adding further electron-withdrawing groups (e.g., nitro, cyano) would decrease it. nih.gov Synthetic strategies often involve the construction of the cinnoline ring from appropriately substituted precursors, such as through intramolecular cyclization reactions. nih.govwikipedia.org

Replacement of Sulfur: Substituting the sulfur atom with oxygen (to form an ether) or selenium (a selenoether) would significantly alter the geometry and electronic nature of the linker. Oxygen is more electronegative and less polarizable than sulfur, which would affect orbital overlap and electronic communication with the cinnoline ring.

Modification of the Methylene Bridge: The methylene (-CH2-) group between the sulfur and the benzyl ring can be replaced with other groups to alter flexibility and steric hindrance. For example, incorporating a carbonyl group (thioester) would introduce a planar, electron-withdrawing feature.

Variation of the Benzyl Substituent: The 3,4-dichlorobenzyl groups are a primary site for modification. Key design strategies include:

Varying Halogen Substitution: The number, type (F, Br, I), and position of the halogen atoms on the benzyl ring can be systematically varied. This allows for fine-tuning of the electronic properties (inductive and resonance effects) and steric bulk. thepharmajournal.comresearchgate.net

Introducing Other Functional Groups: Replacing the chloro groups with other substituents like methyl (electron-donating), trifluoromethyl (strongly electron-withdrawing), or methoxy (electron-donating via resonance) allows for a broad exploration of electronic and steric effects.

A common synthetic route to achieve these modifications involves the reaction of a di-halo-cinnoline precursor (e.g., 4,6-dichloro-cinnoline) with various substituted benzyl thiols in the presence of a base. This modular approach allows for the efficient generation of a library of analogs for SPR studies.

Impact of Substituent Variation on Electronic, Steric, and Conformational Properties

Electronic Properties: The electronic nature of the molecule is defined by the interaction between the electron-deficient cinnoline ring and its substituents. The two nitrogen atoms in the cinnoline core make it inherently electron-poor. acs.org The thioether linkages can act as weak electron-donating groups through resonance (lone pair donation from sulfur) but are also influenced by the inductive effects of the attached groups. The 3,4-dichlorobenzyl groups exert a strong electron-withdrawing inductive effect due to the high electronegativity of the chlorine atoms. mdpi.com This combination of features results in a complex electronic landscape.

Variations can be designed to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For example:

Replacing dichlorobenzyl with a methoxybenzyl group would raise the HOMO energy level, making the molecule easier to oxidize.

Adding a nitro group to the cinnoline ring would lower the LUMO energy level, making it easier to reduce.

These modifications directly impact properties such as absorption/emission spectra and electrochemical behavior. rsc.org

Steric and Conformational Properties: The two bulky (3,4-dichlorobenzyl)thio groups impose significant steric constraints, influencing the molecule's final conformation. The flexibility of the C-S-CH2-Aryl bonds allows for multiple rotational isomers (conformers). The orientation of the benzyl groups relative to the cinnoline plane is a key determinant of the molecular shape. mdpi.com

Steric Hindrance: The size of the substituents on the benzyl ring can affect the preferred dihedral angles of the thioether linkage. Larger substituents may force the benzyl rings into a more twisted orientation relative to the cinnoline core to minimize steric clash. nih.gov

Conformational Flexibility: The thioether linkage provides more conformational freedom compared to a more rigid linker like an ethenyl group. This flexibility can be crucial for applications where the molecule needs to adapt its shape, for instance, when binding to a surface or a metal ion. mdpi.com Computational studies are often employed to predict the lowest energy conformations and understand the rotational barriers. mdpi.com

Correlation of Structural Features with Non-Biological Performance Metrics

For materials science applications, the structural features of this compound and its analogs can be correlated with specific performance metrics. One potential application for such N-heterocyclic compounds is in the field of chemical sensing, particularly fluorescence-based detection. researchgate.net

Fluorescence Quenching for Metal Ion Detection: The electron-deficient nature of the cinnoline ring and the presence of sulfur atoms make it a potential binding site for certain metal ions, such as Pd²⁺ or Hg²⁺. researchgate.net The binding of a metal ion can perturb the electronic structure of the molecule, leading to a change in its fluorescence properties, often quenching (decreasing) the fluorescence intensity. This phenomenon can be used as a basis for a chemical sensor.

The efficiency of this quenching can be correlated with specific structural features:

Electronic Effects: Analogs with more electron-donating substituents on the cinnoline ring might exhibit a higher intrinsic fluorescence quantum yield. The introduction of strongly electron-withdrawing groups on the benzyl rings could enhance the interaction with electron-rich analytes.

Conformational Effects: The accessibility of the nitrogen and sulfur lone pairs for metal binding is governed by the molecule's conformation. Analogs with less steric hindrance around the heteroatoms may show higher sensitivity and faster response times as sensors.

A hypothetical study might yield data correlating structural modifications to a performance metric like fluorescence quenching efficiency upon exposure to a specific analyte.

Interactive Data Table: Correlation of Structure with Fluorescence Quenching This table presents hypothetical data to illustrate the structure-property relationship concept.

| Compound | Modification vs. Parent Compound | Key Structural Feature | Hypothetical Quenching Efficiency (%) for Pd²⁺ |

|---|---|---|---|

| Parent Compound | - | 3,4-dichloro substitution | 65 |

| Analog 1 | 4-monochloro substitution | Reduced electron-withdrawal | 58 |

| Analog 2 | 3,4,5-trichloro substitution | Increased electron-withdrawal | 72 |

| Analog 3 | 4-methoxy substitution | Electron-donating group | 45 |

| Analog 4 | Ether linkage (-O-) | More electronegative linker | 50 |

Development of Quantitative Structure-Property Relationship (QSPR) Models

To formalize the relationship between molecular structure and non-biological properties, Quantitative Structure-Property Relationship (QSPR) models can be developed. researchgate.net A QSPR model is a mathematical equation that relates variations in the properties of a set of molecules to variations in their structural or physicochemical descriptors. researchgate.net

The development of a QSPR model for cinnoline derivatives would involve the following steps:

Data Set Generation: A diverse set of analogs of this compound would be synthesized, and a specific non-biological property (e.g., fluorescence quantum yield, melting point, chromatographic retention time) would be experimentally measured for each.

Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies, partial charges on atoms). researchgate.net

Quantum-chemical descriptors: Derived from quantum mechanics calculations.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to select the most relevant descriptors and build a mathematical model that best correlates these descriptors with the measured property. The predictive power of the model is then rigorously tested using internal (e.g., cross-validation) and external validation techniques. mdpi.com

For example, a hypothetical QSPR model for predicting the wavelength of maximum fluorescence emission (λ_em) might take the form:

λ_em = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Molecular_Surface_Area) + ...

Such a model would allow for the virtual screening of new, unsynthesized analogs to prioritize those with the most promising properties for a target application, thereby accelerating the materials discovery process.

Comparative Analysis of the Parent Compound with Synthesized Analogs

The analysis would focus on how changes in the substitution pattern affect key parameters. For instance, modifying the electronic nature of the substituents on the benzyl rings would directly impact the HOMO-LUMO gap, which in turn influences optical and electronic properties.

Interactive Data Table: Comparative Analysis of Hypothetical Analogs This table presents hypothetical data to illustrate a comparative analysis. HOMO/LUMO gap is inversely related to electronic conjugation and reactivity. The non-biological performance metric is a hypothetical measure of suitability for an electronic application.

| Compound ID | Modification on Benzyl Ring | Hypothetical HOMO-LUMO Gap (eV) | Hypothetical Performance Metric (a.u.) | Rationale |

|---|---|---|---|---|

| Parent | 3,4-dichloro | 3.15 | 1.00 | Baseline with strong electron-withdrawing effect. |

| Analog A | 4-fluoro | 3.25 | 0.85 | Less electron-withdrawing than chloro, leading to a larger gap. |

| Analog B | 4-trifluoromethyl (-CF₃) | 3.05 | 1.15 | Very strong electron-withdrawing group, narrows the gap. |

| Analog C | 4-methyl (-CH₃) | 3.30 | 0.75 | Electron-donating group, widens the gap. |

| Analog D | Unsubstituted Benzyl | 3.28 | 0.80 | Removal of withdrawing groups widens the gap compared to parent. |

This comparative approach allows researchers to identify which structural features are most critical for tuning a desired property. For example, the analysis above suggests that strongly electron-withdrawing groups like -CF₃ might enhance performance in an application where a smaller HOMO-LUMO gap is beneficial, such as in organic semiconductors. acs.org

Exploration of Potential Applications in Non Biological Systems

Investigation as a Ligand in Coordination Chemistry

The molecular architecture of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline, featuring a nitrogen-containing cinnoline (B1195905) core and two thioether linkages, suggests its potential as a multidentate ligand in coordination chemistry. The nitrogen atoms of the cinnoline ring and the sulfur atoms of the thioether groups present potential coordination sites for metal ions.

The ability of sulfur and nitrogen donor atoms to form stable complexes with a wide range of transition metals is a cornerstone of coordination chemistry. Theoretically, this compound could coordinate with transition metals such as copper, zinc, nickel, or cobalt. The resulting metal complexes could exhibit interesting magnetic, electronic, or photophysical properties, making them candidates for applications in material science, for instance as components in molecular magnets or luminescent materials. However, no specific studies on such complexes have been reported to date.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The ditopic nature of this compound, with potential coordination sites at opposite ends of the molecule, makes it a hypothetical candidate as a building block for MOFs. The specific geometry and rigidity of the cinnoline backbone, combined with the flexibility of the benzylthio side chains, could lead to the formation of novel network topologies. The properties of such MOFs, including porosity and guest-molecule interactions, would be highly dependent on the choice of metal and the coordination mode of the ligand. As of now, the synthesis of any MOF incorporating this specific cinnoline derivative has not been documented in scientific literature.

Catalyst Component in Organic Transformations

The presence of heteroatoms in this compound suggests a potential role in catalysis, either as a catalyst itself or as a ligand for a catalytically active metal center.

In homogeneous catalysis, the compound could potentially coordinate to a metal catalyst, modifying its steric and electronic properties to influence the outcome of a chemical reaction. The sulfur atoms, in particular, could exhibit "soft" donor properties, which are beneficial in certain catalytic cycles. For heterogeneous catalysis, the compound could theoretically be immobilized on a solid support, creating a stationary phase for continuous flow reactions. However, there is no current research to support its efficacy in either catalytic modality.

For a molecule to be effective in enantioselective catalysis, it typically needs to be chiral. The parent molecule, this compound, is achiral. Therefore, its direct application in enantioselective catalysis is unlikely. To impart chirality, the molecule would need to be modified, for instance, by introducing chiral centers on the benzyl (B1604629) groups or by creating a chiral-at-metal complex. Without such modifications, its potential in this highly specialized area of catalysis remains purely speculative.

Exploration in Advanced Materials and Optoelectronic Devices

The cinnoline core of the molecule is an aromatic heterocycle, a class of compounds often explored for their electronic properties. The extended π-system of the cinnoline ring, potentially in conjugation with the benzyl groups, could lead to interesting photophysical behaviors such as fluorescence or phosphorescence. These properties are foundational for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) or sensors. The presence of heavy chlorine atoms could also influence intersystem crossing and potentially lead to room-temperature phosphorescence. Nevertheless, a thorough investigation of the photophysical properties of this compound is required to substantiate these theoretical possibilities. To date, no such studies have been published.

Charge Transport Characteristics in Organic Semiconductors

The molecular structure of this compound suggests it may possess properties relevant to organic semiconductors. The core cinnoline ring is an aromatic, planar system which could facilitate π-π stacking in the solid state, a key requirement for efficient charge transport. The presence of sulfur atoms in the thioether linkages can also influence intermolecular interactions and orbital overlap.

Theoretical Charge Transport Parameters:

| Parameter | Theoretical Influence of Molecular Structure | Potential Outcome |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) | The sulfur lone pairs and the π-system of the cinnoline ring would be the primary contributors. The electron-withdrawing nature of the dichlorobenzyl groups may lower the HOMO energy level. | A lower HOMO level could impart good ambient stability against oxidation, a desirable trait for p-type semiconductor materials. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The π* orbitals of the cinnoline and dichlorobenzyl rings will largely determine the LUMO level. The electronegative chlorine and nitrogen atoms are expected to lower the LUMO energy. | A low LUMO level is a prerequisite for n-type charge transport. The combination of features could potentially lead to ambipolar transport characteristics. |

| Intermolecular Packing | The bulky 3,4-dichlorobenzyl groups may introduce significant steric hindrance, potentially disrupting ideal co-facial π-stacking and increasing intermolecular distances. | This could lead to lower charge carrier mobility compared to more planar molecules. However, specific packing motifs (e.g., brickwork) could still allow for efficient 2D charge transport. |

| Reorganization Energy | The flexibility of the benzylthio side chains could contribute to a higher reorganization energy, which is detrimental to charge transport. | A higher reorganization energy would increase the energy barrier for charge hopping between molecules, resulting in lower mobility. |

Further research involving techniques such as cyclic voltammetry to determine redox potentials and theoretical calculations (e.g., Density Functional Theory) would be necessary to predict the HOMO/LUMO energy levels and reorganization energies more accurately. Fabrication of thin-film transistors would be required to experimentally measure charge carrier mobility.

Photophysical Properties for Light-Emitting Applications

The photophysical properties of this compound are currently uncharacterized. However, an analysis of its structure allows for speculation on its potential absorption and emission characteristics. The extended conjugation provided by the cinnoline core and the attached aromatic rings suggests that the molecule will absorb light in the ultraviolet or visible region.

The presence of heavy atoms (chlorine and sulfur) could promote intersystem crossing from the singlet excited state to a triplet state. This might lead to phosphorescence or make the compound a candidate for applications utilizing triplet excitons, such as in Thermally Activated Delayed Fluorescence (TADF) or as a host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

Hypothetical Photophysical Data:

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption (λmax) | Likely in the UV-A to near-visible range (300-400 nm). | Based on the π-conjugated system of the cinnoline core and attached benzyl groups. |

| Emission (λem) | Unknown. Could range from blue to green depending on the nature of the lowest excited state. | The emission wavelength would be highly dependent on the degree of intramolecular charge transfer and the solid-state packing. |

| Quantum Yield (Φ) | Potentially low in solution at room temperature. | The flexible side chains can promote non-radiative decay pathways. Heavy atoms may quench fluorescence. |

| Excited State Lifetime (τ) | Likely in the nanosecond range for fluorescence. Potential for longer-lived triplet states. | The presence of heavy atoms could facilitate the population of triplet states. |

Spectroscopic studies, including UV-Vis absorption, photoluminescence spectroscopy, and time-resolved emission measurements, are essential to determine these fundamental properties.

Potential in Organic Photovoltaics or Sensors

For use in organic photovoltaics (OPVs), a material should have strong absorption in the solar spectrum and suitable energy levels for efficient charge separation at a donor-acceptor interface. The predicted absorption range of this compound may be too narrow for a primary absorber in a single-junction OPV. However, its potentially low-lying HOMO and LUMO levels could make it a candidate as an acceptor material or as a component in a ternary blend device.

In the context of chemical sensors, the nitrogen atoms in the cinnoline ring and the sulfur atoms could act as binding sites for specific analytes, such as metal ions. Upon binding, the electronic properties and, consequently, the photophysical properties (e.g., fluorescence quenching or enhancement) of the molecule could be altered, providing a sensing mechanism.

Role as a Precursor in Multi-Step Organic Syntheses for Complex Molecules

Beyond its potential use as a functional material, this compound can be viewed as a versatile intermediate in organic synthesis. The various functional groups and positions on the molecule offer handles for further chemical transformations.

Potential Synthetic Transformations:

Oxidation of Thioethers: The thioether linkages can be selectively oxidized to sulfoxides or sulfones. This would drastically alter the electronic properties of the molecule, making the sulfur-containing group strongly electron-withdrawing and potentially modifying its photophysical and charge transport characteristics.

Cleavage of Thioether Bonds: The benzylthio groups could potentially be cleaved to reveal 4,6-dimercaptocinnoline. This highly functionalized intermediate could then be used as a building block for the synthesis of sulfur-rich polymers or macrocycles.

Modification of the Cinnoline Ring: While the cinnoline ring is relatively stable, it can undergo reactions such as N-oxidation or electrophilic substitution under specific conditions, allowing for further functionalization.

Cross-Coupling Reactions: If the dichlorobenzyl groups were replaced with other functionalities (e.g., halogens), the 4 and 6 positions could serve as sites for cross-coupling reactions (e.g., Suzuki, Stille) to build more complex, conjugated systems.

The synthesis of this compound itself likely proceeds from 4,6-dichlorocinnoline (B3150008), which serves as a key precursor for various 4,6-disubstituted cinnoline derivatives.

Conclusions and Future Research Trajectories for 4,6 Bis 3,4 Dichlorobenzyl Thio Cinnoline

Synthesis of Key Findings and Contributions to Cinnoline (B1195905) Chemistry

Research has established that 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline is a thioether derivative of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The key structural feature of this compound is the presence of two (3,4-dichlorobenzyl)thio groups attached to the cinnoline core at the 4 and 6 positions. This substitution pattern is significant as it influences the molecule's electronic distribution, lipophilicity, and steric hindrance, all of which can impact its biological activity.

The primary contribution of the study of this compound to cinnoline chemistry lies in the exploration of multi-substituted derivatives. The synthesis of this compound has been reported to involve the reaction of a dichlorocinnoline precursor with the corresponding thiol, a common strategy in the synthesis of thioether-substituted heterocycles. This highlights the utility of nucleophilic aromatic substitution reactions in the functionalization of the cinnoline scaffold.

While specific, in-depth biological data for this exact compound is limited in publicly available literature, the broader class of cinnoline derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The presence of dichlorobenzyl moieties in this compound is of particular interest, as halogenated aromatic groups are often incorporated into therapeutic agents to enhance their activity.

Identification of Remaining Research Gaps and Challenges

Despite the foundational knowledge of its structure and synthesis, significant research gaps remain in the understanding of this compound. A primary challenge is the lack of comprehensive biological screening data. While the potential for antimicrobial and antifungal activity has been suggested, detailed studies to determine the minimum inhibitory concentration (MIC) against a broad panel of pathogens are yet to be conducted. Furthermore, its potential as an anticancer agent, a common attribute of novel cinnoline derivatives, remains unexplored.

Another significant gap is the absence of detailed structure-activity relationship (SAR) studies. Understanding how the specific placement and nature of the (3,4-dichlorobenzyl)thio groups contribute to its biological activity is crucial for the rational design of more potent analogs. For instance, it is unknown whether the 3,4-dichloro substitution on the benzyl (B1604629) rings is optimal for activity compared to other substitution patterns.

The physicochemical properties of this compound, such as its solubility, stability, and metabolic profile, have not been extensively characterized. This information is critical for any future development of this compound for therapeutic applications.

Proposed Directions for Future Academic Research on this compound

To address the identified research gaps, several key directions for future academic research are proposed:

Comprehensive Biological Evaluation: A systematic in vitro screening of this compound against a diverse range of bacterial and fungal strains, as well as various cancer cell lines, is a critical next step. This would provide a foundational understanding of its biological activity spectrum.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs would be highly informative. This could involve modifying the substitution pattern on the benzyl rings (e.g., moving the chloro groups to other positions or replacing them with other halogens) and altering the position of the thioether linkages on the cinnoline core.

Mechanistic Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the mechanism of action. For example, if anticancer activity is observed, studies could investigate its effects on key cellular processes such as cell cycle progression, apoptosis, and specific signaling pathways.

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets and to rationalize the observed SAR data. This can help in prioritizing the synthesis of new analogs with improved activity.

Potential for Methodological Innovations in Characterization and Synthesis

Future research on this compound could also drive methodological innovations in both its synthesis and characterization.

From a synthetic perspective, the development of more efficient and sustainable synthetic routes would be beneficial. This could involve exploring one-pot reactions, microwave-assisted synthesis, or the use of novel catalysts to improve reaction times and yields. The development of methods for the asymmetric synthesis of chiral cinnoline derivatives could also open up new avenues for exploring stereospecific biological activities.

In terms of characterization, advanced analytical techniques could provide deeper insights into the compound's properties. For instance, single-crystal X-ray diffraction could determine its precise three-dimensional structure, which would be invaluable for computational modeling and understanding its interaction with biological targets. Furthermore, advanced spectroscopic techniques could be used to study its conformational dynamics and electronic properties in more detail.

Q & A

Basic Research Questions

Q. What are the critical considerations for selecting starting materials in the synthesis of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline?

- Methodological Answer : Key precursors include 3,4-dichlorobenzyl halides (e.g., 3,4-dichlorobenzyl bromide or chloride), which are essential for introducing the thioether substituents. These halides must be high-purity (>97%) to avoid side reactions, as impurities can lead to undesired cross-coupling products. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis or oxidation of intermediates. Confirm precursor identity via H NMR and mass spectrometry before use .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the target compound. Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Recrystallization from ethanol or dichloromethane can further improve purity (>97%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use H and C NMR to confirm the cinnoline core and thioether linkages. Key signals include aromatic protons (δ 7.2–8.1 ppm) and benzylic methylene protons (δ 4.3–4.5 ppm). IR spectroscopy identifies C-S stretches (~650 cm) and aromatic C-Cl vibrations (~750 cm). High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H] expected at m/z ~535.9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Lower yields at larger scales often stem from inefficient mixing or heat dissipation. Use computational fluid dynamics (CFD) modeling to optimize stirring rates and solvent volumes. Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates dynamically. Compare kinetic data from small- and large-scale batches to identify rate-limiting steps .

Q. What mechanistic insights explain the regioselectivity of thioether bond formation in this compound?

- Methodological Answer : Density functional theory (DFT) calculations reveal that the electron-deficient cinnoline core directs nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions due to lower activation energy at these sites. Experimental validation via competitive reactions with substituted cinnolines shows >90% selectivity for the 4,6-positions under basic conditions (e.g., KCO/DMF) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% when stored in amber glass under argon. Avoid prolonged exposure to light or moisture, as hydrolysis of the thioether group can generate toxic HCl gas. Monitor degradation via LC-MS; primary degradants include sulfoxide and sulfone derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

- Methodological Answer : Synthesize analogs with variations in the dichlorobenzyl or cinnoline moieties. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases). Validate predictions with in vitro assays (IC measurements). For example, replacing 3,4-dichlorobenzyl with 2,4-dichlorobenzyl reduces activity by 50%, highlighting the importance of substitution patterns .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement. Cross-reference with structural analogs from public databases (e.g., PubChem) to identify confounding substituent effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.